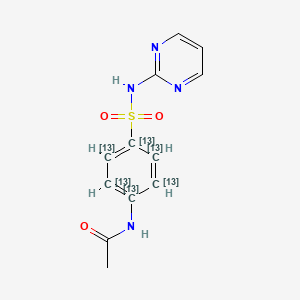

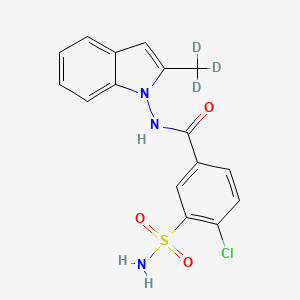

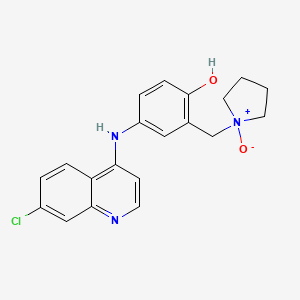

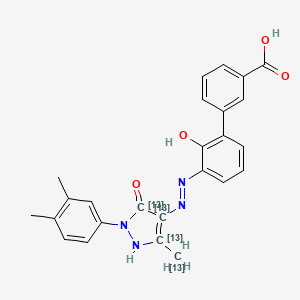

Eltrombopag-13C4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eltrombopag-13C4 es una versión marcada de eltrombopag, un agonista del receptor de trombopoyetina. Se utiliza principalmente como estándar interno para la cuantificación de eltrombopag en diversos métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Eltrombopag en sí es un agonista no peptídico de biodisponibilidad oral del receptor de trombopoyetina y un quelante de hierro .

Aplicaciones Científicas De Investigación

Eltrombopag-13C4 se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Mecanismo De Acción

Eltrombopag-13C4 ejerce sus efectos uniéndose al dominio transmembrana del receptor de trombopoyetina. Esta unión estimula la fosforilación de las proteínas transductoras de señales y activadoras de la transcripción (STAT) y de las proteínas Janus cinasa (JAK), lo que lleva a la activación de las vías de señalización descendentes . A diferencia de la trombopoyetina recombinante o el romiplostim, eltrombopag no activa la vía AKT .

Análisis Bioquímico

Biochemical Properties

Eltrombopag-13C4 interacts with the thrombopoietin receptor, specifically binding to its transmembrane domain . This interaction stimulates megakaryocytopoiesis in human primary bone marrow cells . Additionally, this compound has been found to bind to iron (III), acting as an iron chelator .

Cellular Effects

This compound has been shown to mobilize cellular iron from various cell lines in a concentration-dependent manner . It reduces intracellular reactive oxygen species (ROS) and restores insulin secretion in pancreatic cells . Furthermore, it has been found to maintain human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the transmembrane domain of the thrombopoietin receptor, stimulating megakaryocytopoiesis . It also binds to iron (III), acting as an iron chelator . When combined with other iron chelators, this compound enhances cellular iron mobilization .

Temporal Effects in Laboratory Settings

It has been reported that Eltrombopag, the parent compound, produces a rapid and sustainable increase in platelet counts that significantly reduces bleeding .

Dosage Effects in Animal Models

This compound has been shown to increase platelet production in chimpanzees when administered at a dose of 10 mg/kg per day for five days . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

Eltrombopag, the parent compound, has been shown to interact with various enzymes and proteins, including those involved in iron metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its ability to bind to the thrombopoietin receptor and iron (III), it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its interactions with the thrombopoietin receptor and iron (III), it is likely that it localizes to areas of the cell where these interactions occur .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Eltrombopag-13C4 implica la incorporación de isótopos de carbono-13 en la estructura molecular de eltrombopag. La ruta sintética suele comenzar con la preparación del anillo de pirazol marcado, seguido de su acoplamiento con el derivado del ácido bifenilcarboxílico . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), y las reacciones se llevan a cabo en atmósfera inerte para evitar la oxidación .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y el marcaje isotópico del producto final. La producción se lleva a cabo normalmente en instalaciones especializadas equipadas con instrumentos analíticos avanzados para controlar los procesos de síntesis y purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

Eltrombopag-13C4 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en la molécula.

Sustitución: This compound puede experimentar reacciones de sustitución en las que un grupo funcional es sustituido por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en atmósferas inertes para garantizar los resultados deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

Romiplostim: Otro agonista del receptor de trombopoyetina utilizado para tratar la trombocitopenia.

Trombopoyetina recombinante: Un agonista del receptor de trombopoyetina basado en proteínas.

Unicidad

Eltrombopag-13C4 es único debido a su marcaje isotópico, lo que lo convierte en un estándar interno ideal para métodos analíticos. Además, su estructura no peptídica permite la biodisponibilidad oral, a diferencia de otros agonistas del receptor de trombopoyetina .

Propiedades

IUPAC Name |

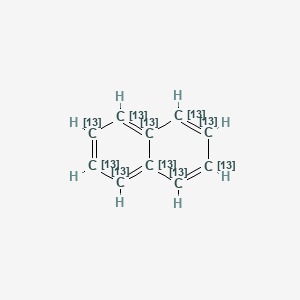

3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-DEZJEJLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

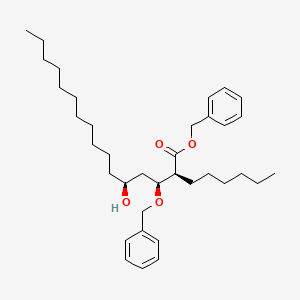

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)